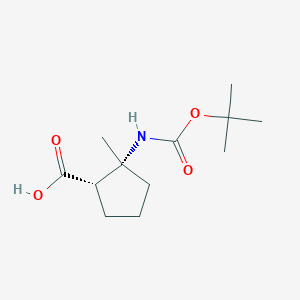

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

Description

IUPAC Nomenclature and Chemical Identifier Systems

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical centers. The compound's complete chemical identification incorporates several standardized descriptor systems that provide unambiguous structural representation across different chemical databases and literature sources.

The primary IUPAC designation reflects the specific spatial arrangement of substituents around the cyclopentane ring system, with the "cis" prefix indicating the relative stereochemical relationship between the amino-protecting group and the carboxylic acid functionality. The tert-butoxycarbonyl group, commonly employed as a protecting group in peptide synthesis, occupies a critical position in the molecule's overall architecture and influences both its chemical reactivity and conformational preferences.

Chemical identifier systems provide multiple complementary approaches to molecular representation and database searching. The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(OC(C)(C)C)NC@@(C)[C@H]1C(O)=O, which encodes the complete connectivity and stereochemical information in a linear format suitable for computational processing. The International Chemical Identifier string provides another standardized representation: 1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1, which includes detailed stereochemical descriptors and connectivity patterns.

The compound's registration in major chemical databases utilizes multiple identifier systems to ensure comprehensive cataloging and cross-referencing capabilities. The PubChem Substance identification number provides a unique numerical designation within the National Center for Biotechnology Information database system, facilitating systematic retrieval and comparison with related molecular structures. The Chemical Abstracts Service registry number system assigns a permanent, unique identifier that remains constant across all chemical literature and patent documentation.

Molecular Formula and Weight Analysis

The molecular composition of this compound corresponds to the formula C12H21NO4, representing a carefully balanced arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that confer specific chemical and physical properties. The molecular weight of 243.30 grams per mole reflects the substantial contribution of the tert-butoxycarbonyl protecting group, which accounts for approximately 41% of the total molecular mass and significantly influences the compound's solubility characteristics and reactivity profile.

Detailed atomic composition analysis reveals the strategic distribution of heteroatoms throughout the molecular framework. The single nitrogen atom serves as the focal point for the protecting group attachment, while the four oxygen atoms are distributed between the carboxylic acid functionality and the tert-butoxycarbonyl group, creating multiple sites for potential hydrogen bonding and electrostatic interactions. The carbon framework consists of the five-membered cyclopentane ring augmented by additional carbons from the methyl substituent and the bulky tert-butyl protecting group.

| Molecular Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C12H21NO4 | Defines elemental composition |

| Molecular Weight | 243.30 g/mol | Determines physical properties |

| Carbon Content | 59.24% | Provides structural backbone |

| Hydrogen Content | 8.70% | Influences conformational flexibility |

| Nitrogen Content | 5.76% | Critical for protecting group chemistry |

| Oxygen Content | 26.30% | Enables hydrogen bonding interactions |

The molecular weight distribution among functional groups demonstrates the significant contribution of the protecting group system to the overall molecular architecture. The tert-butoxycarbonyl moiety contributes 99.13 grams per mole to the total molecular weight, representing a substantial portion that directly impacts the compound's physical properties including melting point, boiling point, and solubility characteristics in various solvents. The cyclopentane core with its methyl and carboxylic acid substituents accounts for the remaining molecular mass and provides the fundamental structural framework that determines the compound's stereochemical behavior.

The relationship between molecular composition and physicochemical properties becomes particularly relevant when considering the compound's behavior in different chemical environments. The presence of both hydrophobic regions, contributed by the tert-butyl group and cyclopentane ring, and hydrophilic functionalities, represented by the carboxylic acid and protected amino groups, creates amphiphilic characteristics that influence solubility patterns and intermolecular interactions. This balanced composition enables the compound to function effectively as a synthetic intermediate while maintaining sufficient stability for isolation and purification procedures.

Stereochemical Configuration (cis/trans Isomerism)

The stereochemical configuration of this compound represents a fundamental aspect of its molecular identity, with the "cis" designation specifically referring to the spatial relationship between substituents at adjacent carbon atoms within the cyclopentane ring system. This stereochemical arrangement profoundly influences the compound's conformational preferences, chemical reactivity, and potential biological activity compared to its trans stereoisomer.

In cyclopentane-based systems, the distinction between cis and trans configurations becomes particularly significant due to the conformational flexibility inherent in five-membered rings. Unlike the more rigid cyclohexane systems where chair conformations provide clear equatorial and axial positions, cyclopentane derivatives exhibit dynamic conformational behavior that requires careful consideration of stereochemical relationships. The cis configuration in this compound places the tert-butoxycarbonylamino group and the carboxylic acid functionality on the same face of the cyclopentane ring, creating specific steric interactions and conformational constraints.

The stereochemical configuration directly impacts the compound's three-dimensional structure and influences its interactions with other molecules in synthetic reactions or potential biological systems. Research has demonstrated that cis and trans relationships in disubstituted cycloalkanes can lead to dramatically different conformational equilibria and energy profiles. In the case of cyclopentane derivatives, the relatively low energy barriers between conformational states mean that stereochemical preferences become critically important in determining the predominant molecular geometry under specific conditions.

| Stereochemical Parameter | cis Configuration | trans Configuration |

|---|---|---|

| Substituent Relationship | Same face of ring | Opposite faces of ring |

| Steric Interactions | Direct interaction possible | Reduced steric strain |

| Conformational Flexibility | Constrained by proximity | Greater conformational freedom |

| Energy Profile | Higher steric strain | Lower overall strain energy |

The specific stereochemical designation affects the compound's utility in asymmetric synthesis applications, where the spatial arrangement of functional groups determines the stereochemical outcome of subsequent reactions. The cis configuration creates a more compact molecular geometry that may influence the compound's ability to serve as a chiral auxiliary or participate in stereoselective transformations. This stereochemical control becomes particularly important in peptide synthesis applications where the protected amino acid must maintain its configuration throughout coupling reactions.

Advanced spectroscopic techniques provide definitive methods for confirming the stereochemical configuration of cyclopentane derivatives. Nuclear magnetic resonance spectroscopy reveals characteristic coupling patterns and chemical shift differences that distinguish between cis and trans isomers, while the conformational dynamics of the cyclopentane ring system can be monitored through variable-temperature studies. The rapid conformational interconversion typical of cyclopentane systems means that stereochemical assignments must account for the time-averaged behavior of the molecule rather than static conformational snapshots.

Cyclopentane Ring Conformational Dynamics

The conformational behavior of the cyclopentane ring in this compound represents a complex interplay between ring strain minimization and substituent interactions that significantly influences the compound's overall molecular geometry and reactivity profile. Cyclopentane systems exhibit remarkable conformational flexibility, with the five-membered ring adopting various non-planar conformations to minimize both angle strain and torsional strain associated with the constrained ring geometry.

The fundamental conformational landscape of cyclopentane derivatives encompasses primarily two major conformational families: the envelope conformation and the half-chair conformation. The envelope conformation features four carbon atoms positioned approximately in a single plane with one carbon atom displaced above or below this plane, creating a structure that resembles an opened envelope. This conformational arrangement effectively reduces torsional strain by allowing C-H bonds to adopt nearly staggered orientations while introducing minimal angle strain compared to a completely planar arrangement.

Research has established that the energy difference between envelope and half-chair conformations in unsubstituted cyclopentane amounts to approximately 0.5 kilocalories per mole, with the envelope conformation slightly favored. However, the introduction of substituents, particularly bulky groups like the tert-butoxycarbonylamino and carboxylic acid functionalities present in this compound, significantly alters the conformational preferences and energy landscape. The presence of a single substituent on the cyclopentane ring can increase the preference for envelope conformations by approximately 3.5 kilocalories per mole compared to the half-chair alternative.

| Conformational Parameter | Envelope Conformation | Half-Chair Conformation |

|---|---|---|

| Energy Relative to Planar | -5.0 kcal/mol | -4.5 kcal/mol |

| Ring Puckering Angle | Variable (0-40°) | ~20° |

| Torsional Strain | Minimized along envelope edges | Distributed around ring |

| Angle Strain | 102-106° bond angles | Similar angular distortion |

The conformational dynamics of cyclopentane rings involve rapid interconversion between different puckered conformations through a process known as pseudorotation. This fluxional behavior occurs so rapidly at room temperature that individual conformational states cannot be resolved using conventional spectroscopic techniques, with interconversion rates exceeding millions of transitions per second. The pseudorotation process involves sequential movement of the out-of-plane carbon atom around the ring, creating a continuous conformational pathway that samples all possible puckered geometries.

In the context of this compound, the conformational preferences become significantly influenced by the steric interactions between the various substituents and their positioning relative to the ring puckering. The tert-butoxycarbonyl group represents a particularly bulky substituent that strongly influences conformational preferences by creating steric clashes in certain conformational arrangements. The methyl group and carboxylic acid functionality contribute additional conformational constraints that must be considered when evaluating the compound's preferred three-dimensional structure.

The practical implications of cyclopentane conformational dynamics extend to the compound's chemical reactivity and synthetic utility. Different conformational states present functional groups in varying spatial orientations, potentially affecting reaction rates and stereochemical outcomes in subsequent transformations. The dynamic nature of the ring system means that multiple conformational states contribute to the overall reactivity profile, requiring consideration of conformational averaging effects when predicting reaction outcomes or designing synthetic sequences that incorporate this compound as a key intermediate.

Properties

IUPAC Name |

(1S,2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(4)7-5-6-8(12)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDUYHIMOWUHAF-PRHODGIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonyl Isocyanate (CSI) Cycloaddition

The foundational step in synthesizing cis-2-amino-2-methyl-cyclopentanecarboxylic acid derivatives involves the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate (CSI) to cyclopentadiene. This reaction proceeds regioselectively to form a β-lactam intermediate, rac-7-azabicyclo[4.2.0]oct-4-en-8-one (±)-135, with exclusive cis stereochemistry.

Reaction Conditions :

-

Solvent : Dry diethyl ether (Et₂O)

-

Temperature : 0°C to room temperature

The β-lactam intermediate is hydrolyzed under alkaline conditions (Na₂SO₃/KOH) to yield cis-2-amino-cyclopent-3-enecarboxylic acid hydrochloride (±)-136. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) affords the N-Boc-protected amino acid.

Stereoselective Protection and Isomerization

Boc Protection Strategies

The amino group in (±)-136 is protected using Boc₂O under mild conditions to avoid epimerization:

Base-Mediated Isomerization Control

While trans isomers are often accessed via NaOEt-mediated isomerization, retaining the cis configuration requires stringent control:

-

Critical Step : Omit base treatment post-Boc protection.

-

Steric Hindrance : The 2-methyl group stabilizes the cis conformation, reducing spontaneous isomerization.

Industrial-Scale Production and Optimization

Process Intensification

Industrial protocols emphasize catalytic efficiency and solvent recovery:

Quality Control Metrics

-

Purity : ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Characterization :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|---|

| CSI Cycloaddition | Cycloaddition, hydrolysis, Boc | 65 | 98 | High (cis) |

| Enzymatic Resolution | β-Lactam hydrolysis, protection | 70 | 99 | Enantiopure |

| Direct Amination | Boc protection of preformed acid | 55 | 95 | Moderate |

Challenges and Mitigation Strategies

Epimerization During Protection

Chemical Reactions Analysis

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Scientific Research Applications

cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Ring Size and Conformation: The 5-membered cyclopentane ring in the target compound provides moderate ring strain compared to the highly strained 3-membered cyclopropane analog (CAS 88950-64-5). The larger 6-membered cyclohexane (CAS 63216-49-9) and 8-membered cyclooctane (CAS 1013980-15-8) derivatives exhibit greater conformational flexibility .

Melting Points :

- The target compound’s high melting point (245–250°C ) contrasts sharply with the 127–133°C of the cyclohexane analog, likely due to tighter crystal packing enabled by the smaller, more rigid cyclopentane ring and methyl substituent .

- The cyclopropane derivative (mp 178°C ) has a higher mp than the cyclohexane analog, likely due to increased ring strain and compact structure .

Synthetic Utility :

- The cyclohexane analog (CAS 63216-49-9) is often used in peptide synthesis for its balance of stability and solubility, while the cyclopropane derivative (CAS 88950-64-5) is employed in constrained peptide design .

- The target compound’s methyl group enhances steric shielding, making it advantageous for stabilizing transition states in asymmetric catalysis or protecting reactive sites in drug intermediates .

Biological Activity

Cis-2-tert-butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid (CAS Number: 1212127-10-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the existing research on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Melting Point : 101–102 °C

- Storage Conditions : Ambient temperature

The biological activity of this compound primarily involves its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential for activity as an inhibitor or modulator of specific biological processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, such as:

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of a structurally related compound, researchers treated HepG2 and MCF-7 cells with increasing concentrations (6–250 µg/mL) for 24 hours. The results indicated significant decreases in cell viability, particularly in HepG2 cells, suggesting a concentration-dependent cytotoxic effect. The IC50 values were determined to be lower for cancerous cells compared to normal cell lines, indicating selective toxicity .

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action revealed that related compounds induced apoptosis in cancer cells. Morphological changes consistent with apoptotic cell death were observed in treated cells, highlighting the potential for this compound to induce similar effects .

Data Summary Table

Q & A

Q. Basic

- NMR : H and C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and cyclopentane ring conformation.

- IR : Stretching frequencies for carbonyl (Boc: ~1680–1720 cm, carboxylic acid: ~1700 cm) validate functional groups.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemistry. For example, the (1R,2S) configuration was confirmed via anisotropic displacement parameters .

Advanced Tip : Use synchrotron radiation for high-resolution data collection to resolve subtle conformational differences in crowded cyclopentane derivatives .

How can stereoselectivity be optimized during synthesis to minimize diastereomer formation?

Q. Advanced

- Chiral Catalysts : Employ enantiopure catalysts (e.g., Jacobsen’s thiourea) to induce asymmetric induction during cyclopentane ring formation.

- Thermodynamic Control : Prolonged reaction times at elevated temperatures (40–60°C) can favor the thermodynamically stable cis-isomer via ring puckering equilibration.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing diastereomeric excess (d.e. >90%) .

Data Contradiction Note : Some protocols report conflicting d.e. values (70–95%) due to variable Boc group steric effects. Validate outcomes with chiral HPLC (Chiralpak IA column, hexane/IPA mobile phase) .

What challenges arise in determining the compound’s stereochemistry, and how are they resolved?

Advanced

Challenges include signal overlap in NMR and ambiguous NOE correlations in crowded cyclopentane derivatives. Solutions:

- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals.

- VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers via polarized IR spectra.

- Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign stereocenters .

Case Study : A 2024 study used SHELXL refinement to resolve a dispute over the (1R,2S) vs. (1S,2R) configuration, confirming the former via residual density maps .

What storage conditions preserve the compound’s stability for long-term use?

Basic

Store under inert gas (Ar/N) at 2–8°C in sealed, desiccated containers. The Boc group is hydrolytically sensitive; avoid moisture and acidic/basic conditions. For solutions, use anhydrous DMSO or DMF and freeze at -20°C .

Stability Data : TGA analysis shows decomposition onset at 150°C, with Boc cleavage occurring above 200°C .

How does the cyclopentane ring’s conformation influence reactivity compared to cyclohexane analogs?

Advanced

The cyclopentane ring’s puckered conformation increases steric strain, accelerating ring-opening reactions (e.g., hydrolysis) but hindering nucleophilic attacks at the carboxyl group. In contrast, cyclohexane derivatives exhibit chair conformations with slower reactivity. Computational studies (MD simulations) reveal higher activation energy for cyclopentane derivatives in SN2 reactions (~25 kJ/mol difference) .

Experimental Design : Compare reaction kinetics with cyclohexane analogs using stopped-flow UV-Vis spectroscopy .

How should researchers design bioactivity assays for this compound?

Q. Advanced

- Target Selection : Prioritize enzymes/proteins with cyclopentane-binding pockets (e.g., proteases, kinases).

- Assay Conditions : Use SPR (surface plasmon resonance) for binding affinity (K) measurements or fluorogenic substrates (e.g., AMC-tagged peptides) for enzymatic inhibition studies.

- Data Interpretation : Address false positives by counter-screening against homologous proteins. A 2025 study identified off-target binding to carbonic anhydrase via crystallographic fragment screening .

What purification techniques achieve >98% purity for this compound?

Q. Basic

- Recrystallization : Use ethanol/water (7:3 v/v) with slow cooling to isolate high-purity crystals.

- Preparative HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient (5→95% over 30 min).

- Ion-Exchange Chromatography : Separate carboxylic acid impurities using Dowex 50WX4 resin .

Purity Validation : LC-MS (ESI+) to detect Boc-deprotected byproducts (m/z = [M+H] 229.27 → 129.12 after cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.